molecular formula C11H10Cl2N2OS B365495 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 797776-56-8

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No. B365495
CAS RN: 797776-56-8
M. Wt: 289.2g/mol
InChI Key: QIXQQSPGCJAYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research. DMBC is a synthetic compound that has been used in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is not well understood. However, it has been proposed that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide inhibits the activity of enzymes involved in cellular processes such as DNA synthesis and protein synthesis. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to cell death. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has also been found to inhibit the activity of enzymes involved in the metabolism of cancer cells. In addition, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has been shown to induce cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is also stable under various conditions, which makes it suitable for long-term storage. However, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is also a toxic compound, which requires careful handling and disposal.

Future Directions

There are several future directions for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide research. One potential direction is to investigate the use of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide and its efficacy in vivo. Another potential direction is to investigate the use of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide as an antifungal and antiviral agent. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has been shown to have activity against various fungal and viral species, and further studies are needed to determine its potential in these areas. Finally, future research can focus on the development of new synthetic routes for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide to improve its yield and purity.
Conclusion
In conclusion, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic compound that has gained significant attention in scientific research. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has been shown to exhibit anticancer, antifungal, and antiviral activities. Its mechanism of action is not well understood, but it has been proposed to inhibit the activity of enzymes involved in cellular processes. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has several advantages for lab experiments, but it also has some limitations. Future research can focus on investigating the potential therapeutic applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide and developing new synthetic routes for the compound.

Synthesis Methods

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 2-bromo-2-methylpropanoic acid in the presence of a base. This reaction gives N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide as the final product. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth of fungal species such as Candida albicans and Aspergillus fumigatus. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide has been found to have antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c1-5(2)10(16)15-11-14-9-7(17-11)4-3-6(12)8(9)13/h3-5H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQQSPGCJAYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide

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